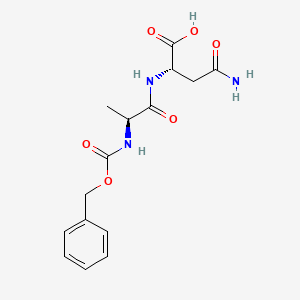![molecular formula C14H16ClNO2 B13830654 N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)
N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloroacetyl group attached to a tetrahydro-2-naphthalenyl ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenylamine with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Condensation: Reagents such as aldehydes or ketones in the presence of a base like pyridine or triethylamine.
Major Products Formed
Substitution: Products include substituted acetamides with various functional groups replacing the chlorine atom.
Condensation: Products include imines or enamines, depending on the specific reactants used.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Chloroacetyl)-3,5-dichloroaniline
- N-chloroacetyl-2,6-xylidine
- N-(2,6-Dimethylphenyl)chloroacetamide
Uniqueness
N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide is unique due to its specific structural features, such as the tetrahydro-2-naphthalenyl ring system and the chloroacetyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H16ClNO2 |
|---|---|
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
N-[3-(2-chloroacetyl)-5,6,7,8-tetrahydronaphthalen-2-yl]acetamide |
InChI |
InChI=1S/C14H16ClNO2/c1-9(17)16-13-7-11-5-3-2-4-10(11)6-12(13)14(18)8-15/h6-7H,2-5,8H2,1H3,(H,16,17) |
Clé InChI |
DMOULBUKRBTROW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2CCCCC2=C1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



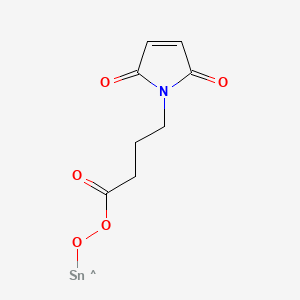
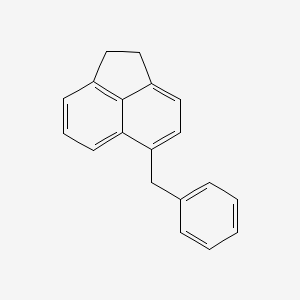
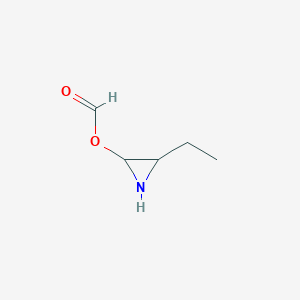
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)
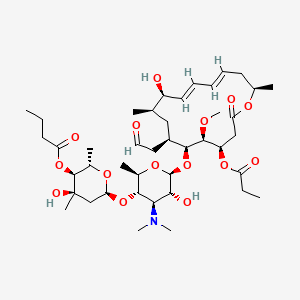
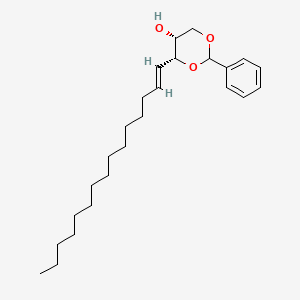
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
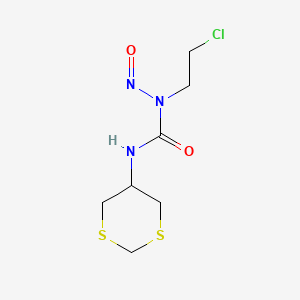
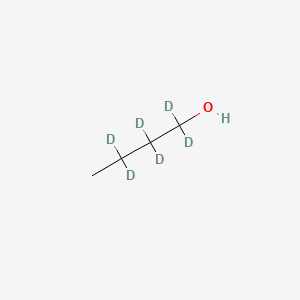
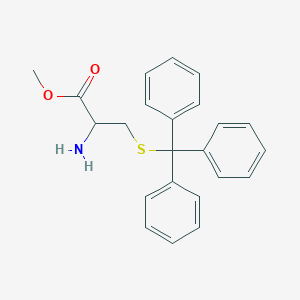
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
